5-(3-bromophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione
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Description
This section would typically introduce the significance of the compound within the context of medicinal chemistry, highlighting its relevance to the development of potential therapeutic agents. Although specific details about 5-(3-bromophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione are not available, related research emphasizes the importance of pyrimidine derivatives in pharmaceutical and chemical research due to their diverse biological activities.
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions, which are advantageous for creating diverse molecular structures with high efficiency and atom economy. For instance, Dehghanpour et al. (2018) describe a synthesis method using graphene oxide as a carbocatalyst for one-pot multicomponent reactions, yielding pyrido[2,3-d]pyrimidine derivatives with good yield, operational simplicity, and eco-friendly catalyst reuse (Dehghanpour, Mosslemin, & Mohebat, 2018).
Molecular Structure Analysis
The molecular structure of compounds in this class is typically confirmed using spectroscopic and X-ray crystallography techniques. For example, Barakat et al. (2017) utilized spectroscopic tools and X-ray single crystal diffraction to characterize the crystal structure of a related compound, revealing short intermolecular connections and atom-to-atom interactions percentages (Barakat et al., 2017).
Chemical Reactions and Properties
Research into the chemical reactions and properties of similar compounds focuses on their reactivity and potential for further derivatization. Ghashang et al. (2017) describe using nano Fe2O3@SiO2–SO3H as a catalyst for multicomponent reactions to produce indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives, highlighting the influence of solvent on product selectivity (Ghashang, Guhanathan, & Mansoor, 2017).
Physical Properties Analysis
While specific information on the physical properties of This compound is not readily available, related studies often assess solubility, melting points, and thermal stability. Such properties are crucial for determining the compound's suitability for further development and application.
Chemical Properties Analysis
Chemical properties include reactivity with other compounds, stability under various conditions, and potential for forming derivatives. Studies like those conducted by Ji et al. (2008) on multicomponent reactions in ionic liquids exemplify the exploration of conditions that favor the synthesis of pyrido[2,3-d]pyrimidine derivatives, offering insights into the chemical behavior and versatility of these compounds (Ji et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O3/c1-25-20-17(21(28)26(2)22(25)29)15(11-6-5-7-12(23)10-11)16-18(24-20)13-8-3-4-9-14(13)19(16)27/h3-10,15-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQZTAPCRBYCKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)Br)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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